molecular formula C20H18N4O3S B2702987 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide CAS No. 946290-70-6

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide

カタログ番号: B2702987
CAS番号: 946290-70-6
分子量: 394.45
InChIキー: QAEHYAOGAQMJNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide, also known as MIB-1, is a chemical compound that belongs to the class of sulfonamides. It has gained attention in the scientific community due to its potential applications in cancer treatment. MIB-1 is a potent inhibitor of the protein kinase Aurora A, which plays a crucial role in cell division and proliferation.

作用機序

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide exerts its anticancer activity by selectively inhibiting Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic spindle formation and chromosome segregation. Inhibition of Aurora A kinase leads to defects in mitosis, cell cycle arrest, and apoptosis. This compound binds to the ATP-binding pocket of Aurora A kinase, preventing its activation and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to affect the microtubule network and inhibit angiogenesis. In addition, this compound has been shown to have a synergistic effect with other anticancer drugs, such as paclitaxel and cisplatin. However, this compound has also been reported to have off-target effects on other kinases, which may limit its therapeutic potential.

実験室実験の利点と制限

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide has several advantages for lab experiments, including its potency and selectivity for Aurora A kinase. It is also readily available and has a well-established synthesis method. However, this compound has some limitations, including its off-target effects on other kinases and its potential toxicity to normal cells. In addition, this compound has poor solubility, which may affect its bioavailability and limit its use in vivo.

将来の方向性

For the study of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide include optimizing its chemical structure, investigating its potential applications in combination with other anticancer drugs, and developing new drug delivery systems.

合成法

The synthesis of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide involves several steps, including the preparation of the imidazo[1,2-b]pyridazine intermediate and the coupling of the sulfonamide group. The final product is obtained through a purification process, which includes crystallization and recrystallization. The synthesis of this compound has been reported in several research articles, and it is considered a well-established method.

科学的研究の応用

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide has been extensively studied for its potential applications in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis. This compound has been tested in preclinical studies as a single agent and in combination with other anticancer drugs. It has shown promising results in inhibiting tumor growth and inducing cell death in various cancer cell lines and animal models.

特性

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-14-8-9-15(18-13-24-19(21-18)10-11-20(22-24)27-2)12-17(14)23-28(25,26)16-6-4-3-5-7-16/h3-13,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEHYAOGAQMJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。